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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

analysis of 1-octanol, a long-chain fatty alcohol with significant applications in the chemical,

pharmaceutical, and cosmetic industries. A thorough understanding of its spectroscopic

properties is crucial for quality control, structural elucidation, and the study of its interactions in

various formulations. This document details the experimental protocols and presents key data

from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and

¹³C), and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. In 1-octanol, the characteristic absorptions are associated with the O-H and C-O

stretching vibrations of the alcohol group, as well as the C-H stretches of the alkyl chain.
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Vibrational Mode Wavenumber (cm⁻¹) Intensity

O-H Stretch (Hydrogen

Bonded)
3500-3200 Strong, Broad

C-H Stretch (sp³) 2960-2850 Strong

C-O Stretch 1260-1050 Strong

O-H Bend (Out-of-plane) ~650 Broad

Table 1: Key Infrared Absorption Bands for 1-Octanol.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FTIR
Attenuated Total Reflectance (ATR) is a common sampling technique for liquid samples that

requires minimal sample preparation.

Instrument Setup: The FTIR spectrometer is set to the desired spectral range, typically 4000

to 400 cm⁻¹. A background spectrum of the clean ATR crystal (commonly diamond or

germanium) is collected to account for atmospheric and instrumental interferences.[1]

Sample Preparation: A small drop of neat 1-octanol is placed directly onto the surface of the

ATR crystal, ensuring complete coverage.[1][2]

Data Acquisition: The pressure arm is positioned over the sample to ensure good contact

with the crystal. The infrared spectrum is then recorded by co-adding multiple scans to

improve the signal-to-noise ratio.

Cleaning: After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent, such

as isopropanol, and wiped dry to prevent cross-contamination.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of 1-octanol.
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¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-octanol shows distinct signals for the protons in different chemical

environments along the alkyl chain and the hydroxyl proton.

Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity Integration
J-Coupling
(Hz)

-CH₃ (H-8) ~0.88 Triplet (t) 3H ~6.9

-(CH₂)₅- (H-3 to

H-7)
~1.29 Multiplet (m) 10H -

-CH₂-CH₂OH (H-

2)
~1.55 Quintet (quin) 2H ~7.0

-CH₂OH (H-1) ~3.64 Triplet (t) 2H ~6.6

-OH
Variable (~1.5-

3.0)
Singlet (s) 1H -

Table 2: ¹H NMR Spectroscopic Data for 1-Octanol.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 1-octanol displays a unique signal for each of the eight carbon atoms

in the molecule.
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Carbon Assignment Chemical Shift (δ, ppm)

C-1 (-CH₂OH) ~63.1

C-2 ~32.8

C-3 ~25.7

C-4 ~29.4

C-5 ~29.3

C-6 ~31.8

C-7 ~22.7

C-8 (-CH₃) ~14.1

Table 3: ¹³C NMR Spectroscopic Data for 1-Octanol.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: For ¹H NMR, approximately 5-25 mg of 1-octanol is dissolved in about

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[4] For ¹³C NMR, a more concentrated

solution of 50-100 mg is often used.[4] The solution is filtered through a pipette with a glass

wool plug into a 5 mm NMR tube to remove any particulate matter.[5]

Instrumentation: The NMR spectra are acquired on a spectrometer, with a standard internal

reference, tetramethylsilane (TMS), set to 0.00 ppm.

¹H NMR Data Acquisition: A standard single-pulse experiment is typically used. Key

parameters include a spectral width of 0-16 ppm, an acquisition time of 2-4 seconds, and a

relaxation delay of 2-5 seconds.

Quantitative ¹³C NMR Data Acquisition: To obtain a quantitative ¹³C NMR spectrum where

peak integrals are proportional to the number of carbons, a proton-decoupled single-pulse

experiment is used with a long relaxation delay (e.g., 5 times the longest T₁ of the carbon

nuclei) to ensure full relaxation.[6] Inverse-gated decoupling is employed to suppress the

Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal intensities.

[7]
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

molecule. For 1-octanol, electron ionization (EI) is a common method.

Data Presentation
The mass spectrum of 1-octanol shows a molecular ion peak (M⁺) at m/z 130. However, this

peak is often weak or absent in the spectra of primary alcohols.[8] The fragmentation pattern is

characterized by alpha-cleavage and dehydration.[9]

m/z Relative Intensity (%)
Proposed Fragment
Ion/Loss

130 Low [C₈H₁₈O]⁺ (Molecular Ion)

112 Moderate [M - H₂O]⁺

84 Moderate [M - C₂H₄O]⁺

70 High [C₅H₁₀]⁺

56 High (often base peak) [C₄H₈]⁺

43 High [C₃H₇]⁺

31 Moderate [CH₂OH]⁺

Table 4: Key Mass Spectrometry Fragmentation Data for 1-Octanol (Electron Ionization).[10]

[11]

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)

Sample Introduction: A small amount of liquid 1-octanol is introduced into the mass

spectrometer, where it is vaporized in a vacuum.[12]

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons

(typically 70 eV), causing the ejection of an electron to form a molecular ion (a radical

cation).[9][12]
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Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into

smaller, charged ions and neutral radicals.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer.

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of each ion as a function of its m/z value.
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Caption: General workflow for the spectroscopic analysis of 1-octanol.
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1-Octanol Structure

Expected Spectroscopic Signals

CH₃-(CH₂)₅-CH₂-CH₂-OH

IR: ~3300 cm⁻¹ (O-H stretch)

O-H bond

IR: ~2900 cm⁻¹ (C-H stretch)

C-H bonds

IR: ~1060 cm⁻¹ (C-O stretch)

C-O bond

¹H NMR: ~0.9 ppm (t, 3H)

Terminal CH₃
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Alkyl CH₂
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Caption: Correlation of 1-octanol's functional groups to their spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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